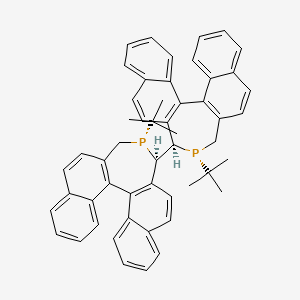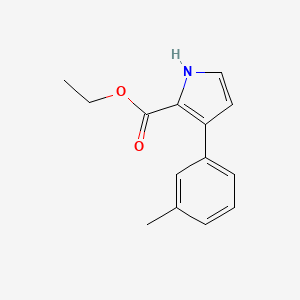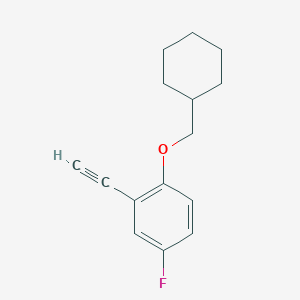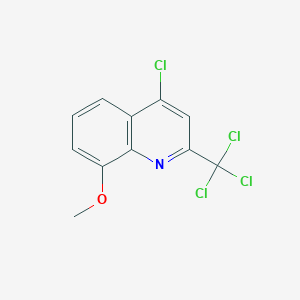![molecular formula C18H25ClN4O B15340412 1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[33
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting with the preparation of the indazole core followed by attachment of the bicyclic moiety. Key reaction conditions include controlled temperatures, specific catalysts, and precise reagent ratios to ensure high yield and purity.
Industrial Production Methods
Industrial production might employ similar routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis are often utilized to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride undergoes various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride. The conditions typically require careful control of temperature, pH, and solvent selection to achieve the desired transformation.
Major Products Formed
Major products include hydroxylated derivatives, dehydrogenated forms, and substituted analogs, depending on the reaction pathway.
Applications De Recherche Scientifique
This compound is significant in several research areas:
Chemistry: : It serves as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: : It is used in the study of receptor-ligand interactions due to its ability to bind to specific biological targets.
Medicine: : Potential therapeutic applications include acting as a precursor for drug development aimed at neurological disorders.
Industry: : It finds use in the development of new materials with specialized properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, often involving neurotransmitter receptors. The exact pathways can include modulation of receptor activity, inhibition or activation of enzymatic functions, and alteration of cellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
1-methyl-N-((1R,5R)-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-4-carboxamide
1-methyl-N-((1R,5R)-8-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Uniqueness
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride stands out due to its specific structural configuration, which influences its interaction with biological targets and its chemical reactivity, making it a versatile tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H25ClN4O |
|---|---|
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
1-methyl-N-[(1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t13-,14-;/m1./s1 |
Clé InChI |
QYZRTBKYBJRGJB-DTPOWOMPSA-N |
SMILES isomérique |
CN1[C@@H]2CCC[C@@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
SMILES canonique |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


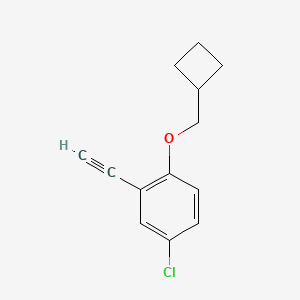
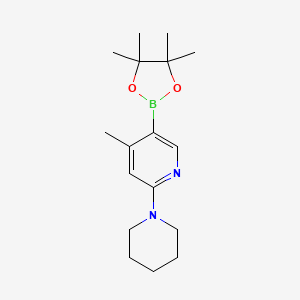
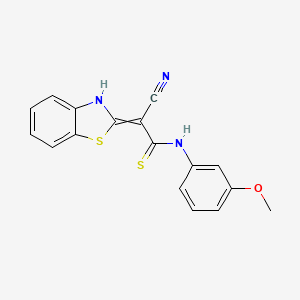
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
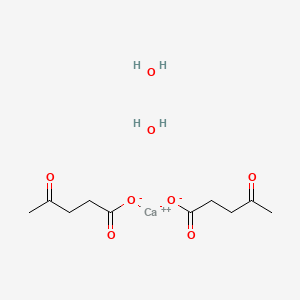
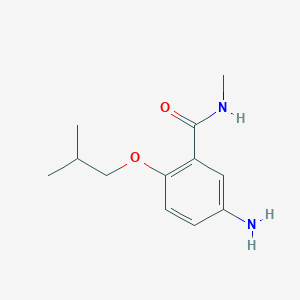
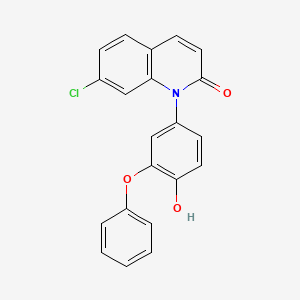

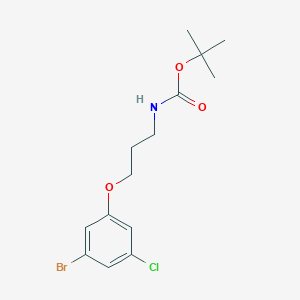
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
